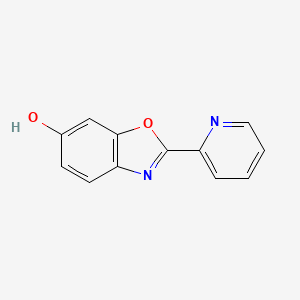

2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol

Übersicht

Beschreibung

The compound “2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have been synthesized and studied for their potential biological activities .

Chemical Reactions Analysis

Again, while specific information on “this compound” is not available, similar compounds have been studied. For example, a sequential reaction of picolinamide with benzaldehydes has been reported .Wissenschaftliche Forschungsanwendungen

Borane Complex Synthesis

Benzoxazoles, including variants like 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol, are used in synthesizing borane complexes. A study by Jung et al. (1999) discusses the synthesis of 2-Pyridin-3-ylbenzoxazoles and their conversion into pyridinium salts, leading to the production of benzoxazole borane complex derivatives. This research signifies the compound's utility in complex chemical syntheses (Jung et al., 1999).

Coordination Chemistry

In coordination chemistry, derivatives of pyridines, such as 2,6-bis(pyrazol-1-yl)pyridines and related ligands, have been used extensively. Halcrow (2005) highlights the synthesis of these ligands and surveys their complex chemistry. These compounds, including derivatives of this compound, find applications in areas like luminescent lanthanide compounds for biological sensing and iron complexes with unusual properties (Halcrow, 2005).

HIV-1 Inhibition

The compound has also been studied for its potential in inhibiting HIV-1 reverse transcriptase activity, as discussed by Goldman et al. (1992). Their research detailed the antiviral properties and RT-inhibitory activity of related benzoxazole derivatives (Goldman et al., 1992).

Lanthanides and Actinides Separation

Another significant application is in the separation of lanthanides and actinides. Drew et al. (2004) studied hydrophobic tridentate ligands based on benzoxazoles for selectively extracting americium(III) from europium(III). This indicates the compound's potential in nuclear waste management and recycling processes (Drew et al., 2004).

Catalytic Reactions

Benzoxazoles are also employed in catalytic reactions. Song et al. (2013) reported a pyrrolidine catalyzed [4 + 1] annulation reaction involving ynals and N-protected-2-aminophenols, leading to the synthesis of benzoxazoles. This demonstrates the role of benzoxazole derivatives in facilitating novel synthetic pathways (Song et al., 2013).

Molecular Docking and Biological Screening

In molecular docking and biological screening, derivatives of this compound are significant. Flefel et al. (2018) synthesized novel pyridine derivatives, including benzoxazole-related compounds, and subjected them to in silico molecular docking screenings, revealing their potential as ligands for various proteins (Flefel et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-1,3-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-8-4-5-9-11(7-8)16-12(14-9)10-3-1-2-6-13-10/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHDXBMLCDWANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

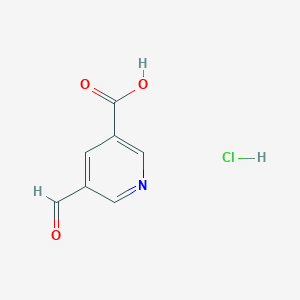

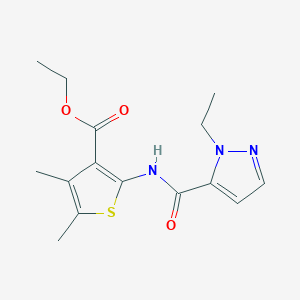

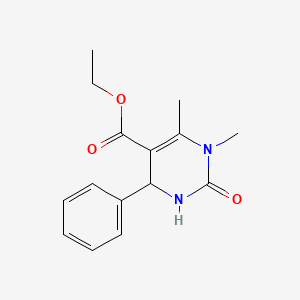

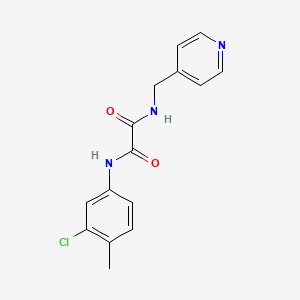

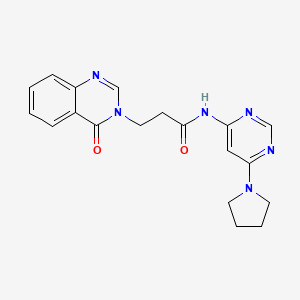

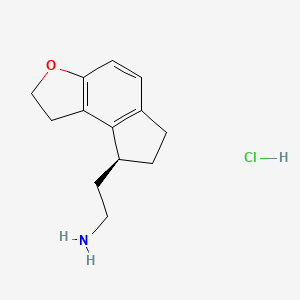

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2722562.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2722563.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2722567.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N,N-diethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2722574.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2722576.png)

![Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2722577.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B2722580.png)